N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
“N-[3-(benzyloxy)-2-pyridinyl]-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C20H16F3N3O2 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzyloxy group attached to a pyridinyl ring, and a trifluoromethyl group attached to a phenyl ring, both linked by a urea moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 395.35 g/mol . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Herbicidal Activity
This compound has been used in the design of protoporphyrinogen oxidase (PPO) inhibitors with robust herbicidal activity and crop safety . The compound exhibited superior herbicidal activities against broadleaf and monocotyledon weeds compared to commercial acifluorfen . It’s particularly effective at a dosage range of 37.5-150 g ai/ha .
Crop Safety
In addition to its herbicidal properties, this compound also demonstrated high crop safety . This makes it a promising candidate for the development of novel herbicides .
Anti-tubercular Activity
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Drug Development
The compound’s anti-tubercular activity makes it a potential candidate for the development of new and effective anti-TB drugs . This is particularly important given the rise of drug-resistant strains of tuberculosis .
Molecular Docking Studies
The compound has been used in molecular docking studies to gain insight into its inhibitory mechanism . These studies revealed that the compound provided effective interactions with Nicotiana tabacum PPO (NtPPO) via diverse interaction models, such as π-π stacking and hydrogen bonds .
Molecular Dynamics Simulation Studies
Molecular dynamics simulation studies have been conducted with this compound to further understand its inhibitory mechanism . These studies provide valuable insights into the behavior of the compound at the molecular level .
Mechanism of Action
Target of Action
The compound, also known as 1-(3-phenylmethoxypyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea, targets Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular processes, respectively.
Mode of Action
This interaction could potentially inhibit the function of the targets, thereby modulating the biochemical pathways they are involved in .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its targets, it is likely that the compound could modulate inflammatory responses and cellular processes .
properties
IUPAC Name |
1-(3-phenylmethoxypyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)15-8-4-9-16(12-15)25-19(27)26-18-17(10-5-11-24-18)28-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRJWEGBJGKHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea |
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